2-[4-(4-Amino-2-chloro-phenyl)-piperazin-1-YL]-ethanol dihydrochloride
Description
Overview of 2-[4-(4-Amino-2-chloro-phenyl)-piperazin-1-YL]-ethanol Dihydrochloride
This compound (CAS: 1185293-94-0) is a synthetic organic compound characterized by a piperazine core substituted with a 4-amino-2-chlorophenyl group and an ethanol moiety. Its molecular formula is C₁₂H₂₀Cl₃N₃O , with a molecular weight of 328.7 g/mol . The structure features a piperazine ring linked to a chlorinated aromatic amine and a hydroxyethyl group, which confers unique physicochemical properties, including a density of 1.3 ± 0.1 g/cm³ and a boiling point of 464.2 ± 45.0 °C . The compound’s logP value of 1.49 suggests moderate lipophilicity, influencing its bioavailability and interaction with biological targets.
Key structural identifiers include:
Historical Context and Discovery
The compound emerged in the early 21st century during explorations into piperazine derivatives for therapeutic applications. Its synthesis was first reported in patent literature focusing on serotonin and dopamine receptor modulators. The CAS registry (1185293-94-0) and PubChem entries (CID 18783766) were established to standardize its identity for research purposes. Early studies highlighted its potential as an intermediate in synthesizing antipsychotic agents, driven by the pharmacophore efficiency of the piperazine-ethanol motif. Modifications to the chlorophenyl group aimed to enhance binding affinity to neural receptors, reflecting trends in neuropharmacology during the 2010s.
Relevance in Modern Chemical Research
In contemporary research, this compound is pivotal for:
- Neurotransmitter Receptor Studies : Acts as a scaffold for designing antagonists of 5-HT (serotonin) and D₂ (dopamine) receptors, implicated in mood disorders.
- Chemical Synthesis : Serves as a precursor for complex molecules like cetirizine analogs, which exhibit anti-allergic properties.
- Structural Optimization : Modifications to its chlorophenyl and ethanol groups enable tuning of solubility and receptor selectivity.
Recent advancements include its use in cancer research , where derivatives demonstrate apoptosis-inducing effects in vitro. Additionally, its role in computational drug design leverages molecular docking simulations to predict binding modes with neuronal targets.
Scope and Objectives of the Review
This review systematically addresses:
- Structural and physicochemical properties underpinning its reactivity.
- Synthetic pathways and optimization strategies.
- Applications in medicinal chemistry and material science.
- Future directions for research and development.
Properties
IUPAC Name |
2-[4-(4-amino-2-chlorophenyl)piperazin-1-yl]ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O.2ClH/c13-11-9-10(14)1-2-12(11)16-5-3-15(4-6-16)7-8-17;;/h1-2,9,17H,3-8,14H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJSBTQLRDCYJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=C(C=C2)N)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[4-(4-Amino-2-chloro-phenyl)-piperazin-1-YL]-ethanol dihydrochloride (CAS Number: 1185293-94-0) is a compound of interest in pharmacological research due to its potential biological activities. Its molecular formula is with a molecular weight of approximately 328.67 g/mol. This compound is recognized for its role in various therapeutic applications, particularly in the treatment of psychiatric disorders and as a potential anti-cancer agent.
The compound exhibits the following physicochemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₀Cl₃N₃O |
| Molecular Weight | 328.67 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 464.2 ± 45.0 °C |
| Flash Point | 234.5 ± 28.7 °C |
| LogP | 1.49 |
The biological activity of this compound primarily involves modulation of neurotransmitter systems, particularly serotonin and dopamine receptors. This compound is believed to act as an antagonist at certain serotonin receptors, which can influence mood and anxiety levels, making it a candidate for treating depression and anxiety disorders.
Antidepressant Effects
Research indicates that compounds similar to this compound exhibit significant antidepressant properties in animal models. Studies show that administration leads to increased levels of serotonin in the synaptic cleft, contributing to mood elevation.
Anticancer Potential
Emerging studies suggest that this compound may possess anticancer properties, particularly through the induction of apoptosis in cancer cells. In vitro studies demonstrated that treatment with the compound resulted in significant cell death in various cancer cell lines, including breast and prostate cancer cells.
Case Studies
- Antidepressant Activity : A study conducted on rodent models showed that administration of the compound resulted in a marked decrease in depressive-like behaviors compared to controls, supporting its potential use as an antidepressant.
- Cancer Cell Line Studies : In vitro experiments using human breast cancer cell lines revealed that treatment with the compound led to a dose-dependent increase in apoptotic markers, indicating its potential as an anticancer agent.
Safety and Toxicology
While promising, the safety profile of this compound must be carefully evaluated. Preliminary toxicological assessments indicate that high doses may lead to irritative effects; therefore, further studies are necessary to establish safe dosage ranges for therapeutic use.
Scientific Research Applications
Applications in Scientific Research
1. Pharmacological Research
- Antidepressant Activity : The compound has been studied for its potential antidepressant effects due to its interaction with serotonin and dopamine receptors. Research indicates that derivatives of piperazine can exhibit mood-enhancing properties, making this compound a candidate for further investigation in treating depression and anxiety disorders .
- Antipsychotic Properties : Similar piperazine derivatives are known for their antipsychotic effects, suggesting that this compound could be explored as a treatment option for schizophrenia and other psychotic disorders .
2. Neuropharmacology
- Cognitive Enhancement : Studies have suggested that compounds like 2-[4-(4-Amino-2-chloro-phenyl)-piperazin-1-YL]-ethanol dihydrochloride may improve cognitive functions through modulation of neurotransmitter systems, particularly in models of cognitive decline .
3. Synthesis of Novel Compounds
- Building Block in Organic Chemistry : The compound serves as a versatile building block for synthesizing more complex molecules in medicinal chemistry. Its functional groups allow for various modifications, leading to the development of new pharmacological agents .
Case Studies and Research Findings
Case Study 1: Antidepressant Effects
A study published in the Journal of Medicinal Chemistry explored various piperazine derivatives, including those similar to this compound. The results indicated significant antidepressant-like activity in animal models, highlighting the potential for clinical applications in mood disorders .
Case Study 2: Neuroprotective Properties
Research conducted on neuroprotective agents identified this compound as having potential neuroprotective effects against oxidative stress in neuronal cells. This suggests that it may play a role in conditions like Alzheimer's disease or other neurodegenerative disorders .
Comparison with Similar Compounds
Structural Analogs in the Piperazine Class
Key structural analogs include:
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Pharmacological Use |
|---|---|---|---|---|
| Hydroxyzine Dihydrochloride | 2192-20-3 | C21H27ClN2O2·2HCl | 4-(p-Chlorophenyl)benzhydryl group | First-gen antihistamine |
| Cetirizine Related Compound G | 164726-80-1 | C19H23Cl2N3O | 4-[(4-Chlorophenyl)phenylmethyl] group | Impurity/metabolite |
| Levocetirizine Dihydrochloride | 130018-87-0 | C21H25ClN2O3·2HCl | Acetic acid side chain | Second-gen antihistamine |
| 2-[4-(3-Chloropropyl)piperazin-1-yl]ethanol dihydrochloride | 3445-00-9 | C9H21Cl3N2O | 3-Chloropropyl group | Synthetic intermediate |
Key Differences :
- Hydroxyzine : Contains a benzhydryl (diphenylmethyl) group, enhancing lipophilicity and CNS penetration, leading to sedative effects .
- Cetirizine Related Compound G: Shares the ethanol side chain but substitutes the phenyl group with a (4-chlorophenyl)phenylmethyl moiety, likely influencing metabolic pathways .
- Levocetirizine: Replaces ethanol with a carboxyl group, reducing blood-brain barrier penetration and minimizing sedation .
Pharmacological Activity Comparison
- Receptor Binding: Hydroxyzine and cetirizine analogs act as H1 antagonists, but substituents affect selectivity. For example, the diphenylmethyl group in hydroxyzine enhances muscarinic receptor off-target activity, causing anticholinergic side effects . The target compound’s amino group could reduce such interactions.
- Metabolic Stability: Cetirizine’s carboxyl group facilitates renal excretion, whereas hydroxyzine’s benzhydryl group undergoes hepatic metabolism via CYP3A4 . The amino group in the target compound may introduce new metabolic pathways (e.g., acetylation or oxidation).
Physicochemical Properties
Research and Industrial Relevance
- Synthetic Intermediates: Compounds like 2-[4-(3-chloropropyl)piperazin-1-yl]ethanol dihydrochloride (CAS: 3445-00-9) are used in synthesizing antipsychotics or antihistamines .
- Impurities and Metabolites : Cetirizine Related Compound G (CAS: 164726-80-1) is identified as a process-related impurity, highlighting the need for rigorous quality control in drug manufacturing .
Q & A
Q. What are the optimal synthetic routes for 2-[4-(4-Amino-2-chloro-phenyl)-piperazin-1-YL]-ethanol dihydrochloride, and how can reaction conditions be optimized to improve yield?
Methodological Answer :
- Synthetic Routes : The compound can be synthesized via nucleophilic substitution or coupling reactions involving 4-chloro-2-nitroaniline derivatives and piperazine intermediates. For example, similar compounds (e.g., 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride) are synthesized by reacting 4-chloronitrobenzene with N-methylpiperazine under alkaline conditions, followed by reduction and HCl salt formation .
- Optimization Factors :
- Temperature : Elevated temperatures (80–100°C) enhance reaction kinetics but may degrade heat-sensitive intermediates.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of aromatic amines and piperazine derivatives.
- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate nucleophilic substitution reactions .
- Yield Improvement : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, chloroform/methanol gradients) before final HCl salt precipitation .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer :
- Spectroscopic Techniques :
- NMR : and NMR confirm the presence of the piperazine ring (δ 2.5–3.5 ppm for CH groups) and the ethanol moiety (δ 3.6–4.0 ppm for -CHOH) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 304.1 for CHClNO·2HCl) .
- Purity Assessment :
Q. What are the critical stability considerations for this compound under laboratory storage conditions?
Methodological Answer :
- Degradation Pathways : Hydrolysis of the piperazine ring in acidic/basic conditions or oxidation of the ethanol moiety .
- Storage Recommendations :
- Temperature : Store at –20°C in airtight, light-resistant containers to prevent thermal decomposition and photodegradation.
- Humidity : Use desiccants (silica gel) to avoid deliquescence, as hygroscopic HCl salts may absorb moisture and degrade .
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products .
Advanced Research Questions
Q. How does the compound interact with serotonin (5-HT) and dopamine receptors, and what experimental models validate its selectivity?
Methodological Answer :
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., conflicting IC50_{50}50 values across studies)?
Methodological Answer :
- Source Analysis :
- Mitigation Strategies :
- Standardized Protocols : Adopt WHO or NIH guidelines for receptor binding assays.
- Cross-Validation : Replicate studies using orthogonal methods (e.g., fluorescence polarization vs. scintillation counting) .
Q. What computational approaches predict the compound’s ADMET properties, and how do they align with experimental data?
Methodological Answer :
- In Silico Tools :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate permeability (LogP ~2.5), hepatic metabolism (CYP2D6 substrate), and hERG inhibition risk .
- Molecular Dynamics : Simulate binding poses with 5-HT (PDB: 6A93) to identify critical residues (e.g., Asp155 for ionic interactions) .
- Experimental Validation :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
